4,4'-((2,3,5,6-Tetramethyl-1,4-phenylene)bis(ethyne-2,1-diyl))dipyridine
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Overview
Description
4,4’-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine is an organic compound characterized by its unique structure, which includes a tetramethyl-substituted phenylene core linked to two pyridine rings via ethyne bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3,5,6-tetramethyl-1,4-dibromobenzene and 4-ethynylpyridine.
Sonogashira Coupling Reaction: The key step involves a Sonogashira coupling reaction, where 2,3,5,6-tetramethyl-1,4-dibromobenzene reacts with 4-ethynylpyridine in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like triethylamine.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethyne bridges.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Hydrogenated derivatives with saturated ethyne bridges.
Substitution: Functionalized pyridine derivatives with various substituents.
Scientific Research Applications
4,4’-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Coordination Chemistry: Acts as a ligand in the formation of metal-organic frameworks (MOFs) and coordination complexes.
Biological Studies: Investigated for its potential as a fluorescent probe in biological imaging.
Mechanism of Action
The mechanism of action of 4,4’-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine involves its interaction with various molecular targets and pathways:
Electronic Properties: The compound’s conjugated system allows for efficient electron transport, making it suitable for use in electronic devices.
Coordination Chemistry: As a ligand, it can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties.
Fluorescence: The compound’s structure enables it to act as a fluorescent probe, emitting light upon excitation, which is useful in imaging applications.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetramethyl-1,4-phenylenediamine: Shares the tetramethyl-substituted phenylene core but lacks the ethyne and pyridine components.
4,4’-Bipyridine: Contains the bipyridine structure but lacks the tetramethyl-substituted phenylene core.
1,4-Diethynylbenzene: Contains the ethyne bridges but lacks the tetramethyl substitutions and pyridine rings.
Uniqueness
4,4’-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine is unique due to its combination of a tetramethyl-substituted phenylene core, ethyne bridges, and pyridine rings. This unique structure imparts distinct electronic and chemical properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
4-[2-[2,3,5,6-tetramethyl-4-(2-pyridin-4-ylethynyl)phenyl]ethynyl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2/c1-17-18(2)24(8-6-22-11-15-26-16-12-22)20(4)19(3)23(17)7-5-21-9-13-25-14-10-21/h9-16H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJIUEOEJRHYRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C#CC2=CC=NC=C2)C)C)C#CC3=CC=NC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00845150 |
Source
|
Record name | 4,4'-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00845150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918801-05-5 |
Source
|
Record name | 4,4'-[(2,3,5,6-Tetramethyl-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00845150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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